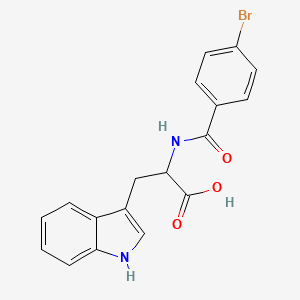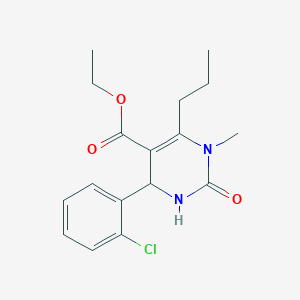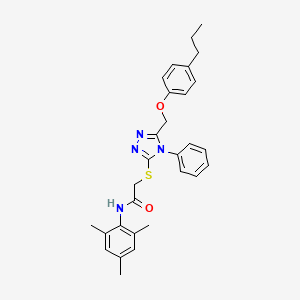![molecular formula C24H21Cl2N3O B11083814 4-chloro-N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11083814.png)
4-chloro-N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodiazole ring, which is a fused heterocyclic structure containing both benzene and diazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the benzodiazole intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-CHLORO-N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE involves its interaction with specific molecular targets. The benzodiazole ring is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-CHLORO-N-(4-CHLOROPHENYL)BENZAMIDE: Similar structure but lacks the benzodiazole ring.
3,5-DICHLORO-N-(4-CHLOROPHENYL)BENZAMIDE: Contains additional chloro substituents on the benzamide ring.
Uniqueness
The presence of the benzodiazole ring in 4-CHLORO-N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-13-BENZODIAZOL-2-YL}PROPYL)BENZAMIDE distinguishes it from other similar compounds. This structural feature contributes to its unique binding properties and potential therapeutic applications .
Properties
Molecular Formula |
C24H21Cl2N3O |
|---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
4-chloro-N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C24H21Cl2N3O/c25-19-11-7-17(8-12-19)16-29-22-5-2-1-4-21(22)28-23(29)6-3-15-27-24(30)18-9-13-20(26)14-10-18/h1-2,4-5,7-14H,3,6,15-16H2,(H,27,30) |
InChI Key |
GHAZCVVTZWZHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CCCNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2-fluorophenyl)carbonyl]amino}-N,N-bis[2-(morpholin-4-yl)ethyl]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B11083733.png)
![1-Amino-3-phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11083735.png)
![N-(3,4-Dichlorophenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B11083737.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11083750.png)


![N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11083766.png)
![(2Z)-N-(3-ethoxyphenyl)-3-(4-fluorobenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11083769.png)
![methyl (2E)-3-fluoro-3-[(2-oxopropyl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate](/img/structure/B11083771.png)
![1-(4-bromophenyl)-2-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]ethanone](/img/structure/B11083779.png)
![2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B11083784.png)
![(3Z)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-3-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-indole](/img/structure/B11083785.png)
![N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide](/img/structure/B11083796.png)

